2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide
Overview
Description
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) enzyme. This compound has been widely studied for its potential applications in the treatment of various diseases, including inflammation, cancer, and autoimmune disorders.
Mechanism of Action
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide works by selectively inhibiting the IKK enzyme, which is responsible for the phosphorylation and degradation of IκB proteins. These proteins play a critical role in the regulation of the NF-κB pathway. By inhibiting the IKK enzyme, this compound prevents the activation of the NF-κB pathway, which leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the severity of autoimmune disorders in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide is its selectivity for the IKK enzyme. This allows for more precise targeting of the NF-κB pathway, which can lead to fewer side effects compared to non-specific inhibitors. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide. One area of interest is the development of more potent and selective IKK inhibitors. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This pathway plays a critical role in the regulation of immune responses and inflammation. This compound has also been studied for its potential anticancer effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-27-19-12-11-15(13-17(19)21)28(25,26)23-18-10-6-5-9-16(18)20(24)22-14-7-3-2-4-8-14/h5-6,9-14,23H,2-4,7-8H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWOZPKRPXUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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